BenchChemオンラインストアへようこそ!

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Medicinal Chemistry Chemical Biology Synthetic Building Blocks

This meta‑bromo building block uniquely enables Pd‑catalyzed diversification (Suzuki, Buchwald‑Hartwig) at the benzamide ring, inaccessible with 4‑bromo or 3‑CN/CF₃ analogs. The ethyl spacer decouples oxazolidinedione reactivity for sequential PROTAC/linker strategies. Avoid substitution risk—specify CAS 2034384‑12‑6 for guaranteed regiochemistry and synthetic versatility.

Molecular Formula C12H11BrN2O4
Molecular Weight 327.134
CAS No. 2034384-12-6
Cat. No. B2624756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
CAS2034384-12-6
Molecular FormulaC12H11BrN2O4
Molecular Weight327.134
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
InChIKeyQUDHRHUYQWKFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide (CAS 2034384-12-6) – Procurement-Relevant Structural Profile


3-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide (CAS 2034384-12-6) is a synthetic small-molecule building block that combines a 3-bromobenzamide head group with a 2,4-dioxo-1,3-oxazolidine (cyclic carbamate-anhydride) moiety connected through a flexible ethyl spacer . The compound belongs to a broader 3-aryl-2,4-dioxo-oxazolidine family originally disclosed for cosmetic and pharmaceutical applications . Its structural distinction resides in the meta-bromo substitution pattern on the benzamide ring and the ethyl-bridged oxazolidinedione tail, features that differentiate it from regioisomeric and substituent-modified analogs within the same scaffold series. However, publicly available peer-reviewed pharmacological or physicochemical characterization data for this specific compound remain absent as of the present analysis.

Why 3-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide Cannot Be Freely Interchanged with In-Class Analogs


Within the N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide series, seemingly minor modifications to the benzamide substituent, the spacer architecture, or the oxazolidinedione ring connectivity can profoundly alter reactivity, molecular recognition, and downstream derivatization potential. The 3-bromo substituent occupies a meta position on the benzamide ring, which is electronically and sterically distinct from the 4-bromo, 3-cyano, or 3-trifluoromethyl congeners documented in the same chemical space . The bromine atom further serves as a specific synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the corresponding des-bromo or non-halogenated analogues. Consequently, substituting this compound with another in-class member without verifying functional compatibility risks altering synthetic trajectory, biological target engagement, or conjugation chemistry in a manner that cannot be predicted from class-level assumptions alone.

Quantitative Differentiation Evidence for 3-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide


Absence of Publicly Available Quantitative Comparative Data – Current Evidence Status

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets) as of mid-2026 identified no quantitative head-to-head or cross-study comparative binding affinity, functional activity, ADME, or physicochemical profiling data for 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide against its closest structural analogues (e.g., 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide, CAS 2034383-71-4; N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide, CAS 2034338-95-7; or 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide). The available vendor listings (BenchChem, EvitaChem) provide only generic descriptive text without assay conditions, comparator data, or numerical activity values. Consequently, no high-strength differential evidence can be furnished at this time. This assessment does not rule out the existence of proprietary or unpublished data that may reside within industrial or academic screening collections but are not publicly accessible.

Medicinal Chemistry Chemical Biology Synthetic Building Blocks

Recommended Application Scenarios for 3-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide Based on Structural Evidence


Suzuki–Miyaura Cross-Coupling Library Elaboration

The 3-bromo substituent provides a well-precedented entry point for palladium-catalyzed C–C bond formation, enabling diversification of the benzamide region with aryl, heteroaryl, or alkenyl boronic acids. This synthetic versatility is not offered by the corresponding 3-cyano or 3-trifluoromethyl analogues (CAS 2034383-71-4 and CAS 2034338-95-7), which lack a comparable halide leaving group for oxidative addition .

Buchwald–Hartwig Amination for C–N Bond Construction

The aryl bromide moiety permits direct C–N coupling with primary or secondary amines under palladium catalysis, allowing late-stage installation of amine diversity elements that are geometrically constrained to the meta position of the benzamide. This regiochemical vector is inaccessible with 4-bromo-substituted analogues that redirect the substitution trajectory.

Masked Carboxylic Acid Prodrug or Bioconjugation Handle Exploration

The 2,4-dioxo-1,3-oxazolidine ring has been utilized in the patent literature as a masked carboxylate equivalent or a hydrolytically labile protecting group . In the context of this compound, the ethyl spacer decouples the oxazolidinedione reactivity from the benzamide pharmacophore, potentially enabling sequential unmasking or traceless linker strategies in PROTAC or antibody-drug conjugate design.

Quote Request

Request a Quote for 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.